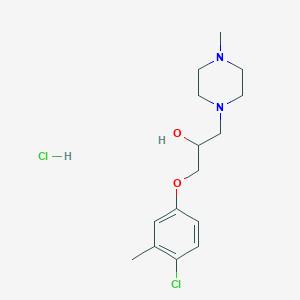![molecular formula C22H22N4O4S2 B2915225 3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-45-7](/img/structure/B2915225.png)
3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a 3,4-dihydroquinolin-1(2H)-yl moiety, a thiadiazole ring, and a benzamide group with two methoxy substituents . These components are often found in bioactive molecules, suggesting that this compound could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group with two methoxy substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group would likely impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Antiproliferative-Antimicrobial Properties of 1,3,4-Thiadiazole Compounds A study explored the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing significant DNA protective ability and antimicrobial activity against specific strains, as well as cytotoxicity on cancer cell lines. These findings suggest the potential for similar compounds, including N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, to be researched for antiproliferative and antimicrobial applications (Gür et al., 2020).
Adenosine Receptor Antagonists
Thiazole and Thiadiazole Analogues as Adenosine Receptor Antagonists Research on thiazole and thiadiazole analogues has developed novel classes of adenosine antagonists, highlighting the importance of these structures in modulating adenosine receptor affinity. This suggests that compounds containing thiadiazole groups may have potential applications in targeting adenosine receptors for therapeutic purposes (van Muijlwijk-Koezen et al., 2001).
Sigma-2 Receptor Probes
Sigma-2 Receptor Probes for Tumor Identification The development of sigma-2 receptor-binding ligands for imaging solid tumors in vivo demonstrates the relevance of dihydroquinolinone structures in creating potent and selective probes. This research avenue might be applicable to compounds with similar structural features for the diagnosis and study of proliferative diseases (Rowland et al., 2006).
Cellular Proliferation Markers
Cellular Proliferation Markers in Tumors A study on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) for imaging tumor proliferation suggests the value of dihydroisoquinoline structures in assessing the proliferative status of solid tumors, offering a potential research direction for related compounds (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-16-10-15(11-17(12-16)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-9-5-7-14-6-3-4-8-18(14)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCIXLRYBKQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2915146.png)
![2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2915148.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine](/img/structure/B2915154.png)


![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide](/img/structure/B2915165.png)
